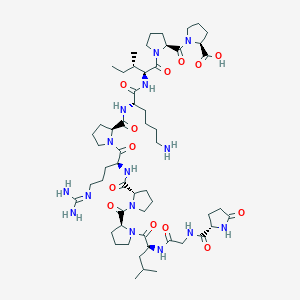

pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro

Description

Properties

Molecular Formula |

C56H91N15O13 |

|---|---|

Molecular Weight |

1182.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |

InChI Key |

JXGBFZMUUPNIBD-VDPSYGMHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Preparation Methods

Amino Acid Composition

The peptide consists of the following amino acid sequence:

- N-terminus: Pyroglutamic acid (pGlu)

- Internal residues: Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro

- C-terminus: Proline (Pro)

This proline-rich oligopeptide (PRO) composition is characteristic of bradykinin-potentiating peptides (BPPs) found in snake venoms. The pyroglutamate and proline residues at the N- and C-termini, respectively, are typical features of these BPPs that contribute to their biological activity and resistance to enzymatic degradation.

Solid-Phase Peptide Synthesis Methodology

The standard approach for preparing this compound employs solid-phase peptide synthesis (SPPS), which offers advantages of efficiency, purity, and scalability.

Fmoc/tBu Protection Strategy

The preferred synthetic route utilizes the Fmoc/tBu protection strategy, which has become the industry standard for peptide synthesis due to its mild deprotection conditions and compatibility with a wide range of functional groups.

Key features of this approach include:

- Fmoc (9-fluorenylmethoxycarbonyl) as the α-amino protecting group

- tert-Butyl based side-chain protection (tBu, Boc, Pbf, Trt)

- Mild base-catalyzed Fmoc deprotection using piperidine

- Acid-labile side-chain protecting groups removed by TFA treatment

- Orthogonality between α-amino and side-chain protection

Resin Selection and Preparation

The choice of solid support is critical for successful synthesis of this compound. PEG-modified polystyrene resins have proven particularly effective for this purpose.

Table 1: Resin Options for Synthesis of this compound

| Resin Type | Loading Capacity (mmol/g) | Advantages | Limitations |

|---|---|---|---|

| Fmoc-SRam-PEG-PS | 0.25 | Enhanced solvation, reduced aggregation, suitable for difficult sequences | Higher cost |

| Wang resin | 0.5-1.0 | Economical, widely available | Potential for aggregation with proline-rich sequences |

| Rink amide resin | 0.4-0.8 | Produces C-terminal amide peptides | Not suitable for this C-terminal proline peptide |

| 2-Chlorotrityl chloride | 0.5-1.5 | Minimizes diketopiperazine formation | Sensitive to moisture |

For optimal results in synthesizing this proline-rich peptide, Fmoc-SRam-PEG-PS resin with a loading capacity of approximately 0.25 mmol/g is recommended to minimize aggregation issues during synthesis.

Detailed Synthesis Protocol

The synthesis of this compound follows a linear, C-terminal to N-terminal assembly approach. The general protocol adapted from standard SPPS procedures involves the following steps:

Resin preparation:

- Swelling of the resin in DMF for 30 minutes

- Initial Fmoc deprotection using 20% piperidine in DMF

Amino acid coupling cycle:

- Coupling of Fmoc-Pro-OH (for the C-terminal residue)

- Sequential coupling of each amino acid following Fmoc deprotection

- Double coupling for sterically hindered residues (Pro-Pro segments)

Final steps:

- Coupling of pyroglutamic acid at the N-terminus

- Cleavage and deprotection using TFA/water/triisopropylsilane cocktail

- Precipitation and purification of the crude peptide

Table 2: Step-by-Step Synthesis Protocol

| Step | Procedure | Reagents | Time | Notes |

|---|---|---|---|---|

| 1 | Resin swelling | DMF | 30 min | Gentle stirring or nitrogen bubbling |

| 2 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 min | Monitor by UV absorption at 301 nm |

| 3 | Washing | DMF | 5 × 1 min | Removes deprotection byproducts |

| 4 | Amino acid coupling | 4 eq. Fmoc-AA-OH, 4 eq. HBTU, 8 eq. DIEA in DMF | 30-60 min | Double coupling for Pro residues |

| 5 | Washing | DMF | 5 × 1 min | Removes excess reagents |

| 6 | Repeat steps 2-5 | - | - | For each amino acid in the sequence |

| 7 | Final Fmoc removal | 20% piperidine in DMF | 2 × 10 min | - |

| 8 | pGlu coupling | 4 eq. pGlu-OH, 4 eq. HBTU, 8 eq. DIEA in DMF | 2 × 60 min | Use double coupling for efficiency |

| 9 | Final washing | DMF then DCM | 5 × each | DCM wash facilitates resin drying |

| 10 | Cleavage/deprotection | TFA/H₂O/TIS (95:2.5:2.5) | 3 hours | Room temperature with occasional shaking |

| 11 | Filtration and precipitation | Cold diethyl ether | - | Collect precipitate by centrifugation |

This protocol has been successfully applied for the synthesis of various peptides including challenging sequences with multiple proline residues.

Challenges in Synthesis and Optimization Strategies

The synthesis of this compound presents several challenges due to its structural features, particularly the multiple proline residues that can lead to incomplete coupling and peptide chain aggregation.

Addressing Difficult Coupling Steps

Multiple proline residues in the sequence can lead to secondary structure formation during synthesis, resulting in decreased coupling efficiency. Several strategies can address these challenges:

Table 3: Optimization Strategies for Challenging Coupling Steps

Specialized Techniques for Improved Synthesis

For particularly challenging sections of the sequence, specialized techniques may be employed:

Pseudoproline Technique:

The incorporation of pseudoproline dipeptides can significantly improve synthesis efficiency by disrupting β-sheet formation. For this compound, the Leu-Pro segment is a potential candidate for pseudoproline substitution.Depsipeptide Strategy:

This approach involves the incorporation of an ester bond (instead of an amide) at strategic positions during synthesis, followed by post-synthesis O→N acyl migration. This technique is particularly useful for sterically hindered couplings.Backbone Protection:

The use of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can prevent aggregation by blocking hydrogen bond formation along the peptide backbone.

Pyroglutamyl Formation Strategies

The N-terminal pyroglutamic acid (pGlu) residue requires special consideration during synthesis. Two main approaches are commonly employed:

Direct Incorporation

Direct coupling of pyroglutamic acid as the N-terminal residue using standard coupling conditions:

- 4 equivalents of pGlu-OH

- 4 equivalents of HBTU

- 8 equivalents of DIEA

- Double coupling recommended for complete reaction

Glutamine Cyclization Approach

An alternative approach involves incorporating Fmoc-Gln at the N-terminus, followed by post-synthetic cyclization:

- Complete the entire peptide synthesis with N-terminal Fmoc-Gln

- Remove the Fmoc protecting group

- Treat with 2% acetic acid in DMF for 24-48 hours to induce glutamine cyclization

- Proceed with standard cleavage and deprotection

This approach may result in higher overall yields as it avoids the coupling of the sterically hindered pyroglutamic acid.

Purification and Characterization

After synthesis and cleavage from the resin, the crude peptide requires purification to remove synthetic byproducts and incomplete sequences.

Purification Methodology

High-performance liquid chromatography (HPLC) is the method of choice for purifying this compound. Typical conditions include:

Table 4: HPLC Purification Parameters

| Parameter | Preparative HPLC | Analytical HPLC |

|---|---|---|

| Column | C18 reverse-phase (20-25 μm) | C18 reverse-phase (5 μm) |

| Mobile phase A | 0.1% TFA in water | 0.1% TFA in water |

| Mobile phase B | 0.1% TFA in acetonitrile | 0.1% TFA in acetonitrile |

| Gradient | 5-45% B over 45 minutes | 5-45% B over 25 minutes |

| Flow rate | 10-20 mL/min | 1 mL/min |

| Detection | UV 220 nm and 280 nm | UV 220 nm and 280 nm |

| Sample load | 10-50 mg per run | 10-50 μg per run |

Analytical Characterization

The purified peptide should undergo comprehensive characterization to confirm identity and purity:

Mass Spectrometry:

- Expected molecular weight: 1143.4 Da

- Methods: ESI-MS or MALDI-TOF MS for molecular weight confirmation

- Fragmentation analysis by MS/MS for sequence verification

Amino Acid Analysis:

- Acid hydrolysis followed by quantitative analysis of constituent amino acids

- Expected ratios: Gly (1), Leu (1), Pro (4), Arg (1), Lys (1), Ile (1)

- Note: pGlu converts to Glu during hydrolysis

HPLC Purity Assessment:

- Analytical HPLC with multiple detection wavelengths

- Acceptance criterion: >95% purity by peak area integration

Industrial Scale Production

For larger-scale production of this compound, several modifications to the laboratory-scale protocol are necessary.

Automated Synthesis Platforms

Industrial production typically employs automated peptide synthesizers that can handle gram to kilogram scales:

Table 5: Comparison of Industrial-Scale Synthesis Platforms

| Synthesis Platform | Scale Capacity | Advantages | Limitations |

|---|---|---|---|

| Batch synthesizers | 5-500 g | Simple operation, established technology | Limited monitoring capabilities |

| Flow-based systems | 10-1000 g | Real-time monitoring, better heat dissipation | Higher technical complexity |

| Hybrid systems | 50-2000 g | Combines advantages of both approaches | Higher capital investment |

Scale-Up Considerations

When transitioning from laboratory to industrial scale, several factors require optimization:

Reagent Consumption:

- Reduction of amino acid equivalents from 4× to 2-3×

- Optimization of activation reagent ratios

- Recycling of solvents where possible

Reaction Parameters:

- Increased reaction vessel size requires optimized mixing strategies

- Temperature control becomes more critical

- Reaction time adjustments based on scale

Quality Control:

- Implement in-process controls at critical steps

- Sampling and analysis after each coupling cycle

- Automated monitoring of Fmoc deprotection efficiency

Economic Considerations:

- Cost optimization of protecting groups and coupling reagents

- Waste management and environmental impact assessment

- Process validation and regulatory compliance

Comparative Analysis of Production Methods

Different approaches to synthesizing this compound can be evaluated based on efficiency, scalability, and cost-effectiveness.

Table 6: Comparative Analysis of Production Methods

| Production Method | Efficiency | Scalability | Cost-Effectiveness | Quality | Time Required |

|---|---|---|---|---|---|

| Manual SPPS | Moderate | Low (mg scale) | Low | High with expertise | 4-5 days |

| Automated SPPS | High | Moderate (g scale) | Moderate | High | 2-3 days |

| Industrial SPPS | High | High (kg scale) | High | Consistent | 1-2 days |

| Recombinant expression | Low | Moderate | Low for this peptide | Variable | 7-14 days |

| Enzymatic synthesis | Low | Low | Low | High | 5-7 days |

For the production of this compound, automated and industrial SPPS approaches offer the best balance of efficiency, scalability, and quality.

Historical Development of Synthesis Methods

The methods for synthesizing bradykinin potentiators have evolved significantly since their initial discovery. The peptide this compound was one of the first BPPs whose sequence was determined and produced by chemical synthesis. This early work on bradykinin potentiators was pivotal in developing the first site-directed ACE inhibitor, Captopril, which has been used as an oral-administered drug for treating systemic arterial hypertension since the 1980s.

The synthesis techniques have progressed from classical solution-phase methods to modern solid-phase approaches with automated systems, greatly improving efficiency and yield. Initially, these peptides were synthesized through chemical methods that required extensive purification steps after each coupling reaction. Modern SPPS techniques have revolutionized this process, allowing for much more efficient and reliable production.

Chemical Reactions Analysis

Types of Reactions: Bradykinin potentiator B can undergo various chemical reactions, including:

Oxidation: This reaction can modify certain amino acid residues, such as methionine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products: The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Bradykinin potentiator B has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigated for its role in modulating bradykinin activity and its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating conditions such as hypertension and chronic pain by enhancing the effects of bradykinin.

Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical studies.

Mechanism of Action

Bradykinin potentiator B exerts its effects by inhibiting the degradation of bradykinin, thereby prolonging its activity. It binds to and inhibits angiotensin-converting enzyme (ACE), which is responsible for the breakdown of bradykinin. This inhibition leads to increased levels of bradykinin, resulting in enhanced vasodilation and pain modulation. The molecular targets involved include the bradykinin B2 receptor and ACE.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences between BPPb and related peptides:

Mechanistic Insights

ACE Inhibition :

- BPPb disrupts ACE’s catalytic zinc coordination, a rare mechanism compared to LKP and VLPVP , which rely on competitive inhibition via hydrogen bonding (LKP) or hydrophobic interactions (VLPVP) .

- LKP binds ACE with lower affinity (Ka ~10³) than typical drugs like captopril (Ka ~10⁶–10⁸), suggesting BPPb’s zinc displacement may offer superior potency despite unmeasured Ka values .

- Non-ACE Targets: Cyclo(Leu-Pro) uniquely promotes Lactobacillus growth (e.g., increases L. plantarum viability by 1 log CFU/mL at 1 µg/mL) without antimicrobial effects, unlike cationic peptides like BPPb (contains Arg/Lys residues) . LPF reduces oxidative stress in alcohol-damaged cells by 40–60% via ROS scavenging and ATP restoration, a mechanism distinct from BPPb’s enzymatic targeting .

Stability and Bioavailability

Thermal/Enzymatic Stability :

- Cyclo(Leu-Pro) and LPF exhibit exceptional thermal stability (retain activity after 5 hours at 100°C), whereas linear peptides like BPPb and LKP are likely prone to protease degradation .

- VLPVP resists intestinal efflux via MRP2, enhancing oral bioavailability compared to BPPb , which lacks transport mechanism data .

pH Sensitivity :

- Cyclo(Leu-Pro) degrades in extreme pH (pH ≤2 or ≥11), while LPF maintains activity in pH 3–10, similar to BPPb ’s inferred stability in physiological pH .

Biological Activity

The peptide pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro , also known as Bradykinin Potentiating Peptide B (BPPb), is derived from the venom of the snake Agkistrodon halys blomhoffi. This compound has garnered attention for its significant biological activities, particularly its role in modulating the effects of bradykinin, a potent vasodilator and inflammatory mediator.

BPPb exerts its biological effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, BPPb prevents the degradation of bradykinin, leading to increased levels of this peptide in circulation. This results in enhanced vasodilation and modulation of pain pathways. The specific interactions involve binding to the C-domain of ACE with a reported inhibition constant values of 30 nM for the C-domain and 8 µM for the N-domain, making it one of the most selective inhibitors known for this enzyme .

Biological Effects

- Vasodilation and Blood Pressure Regulation :

- Pain Modulation :

-

Inflammatory Response :

- Studies have shown that BPPb can modulate inflammatory responses, potentially affecting conditions characterized by excessive inflammation.

Case Studies and Experimental Data

- A study demonstrated that treatment with BPPb resulted in significant increases in calcitonin gene-related peptide (CGRP) mRNA levels in cultured dorsal root ganglion neurons, indicating its role in enhancing neurogenic inflammation .

- Another investigation highlighted that BPPb binds effectively to the ACE C-domain, providing structural insights into its interaction with the enzyme. This study utilized X-ray crystallography to elucidate the molecular recognition mechanisms at play .

Comparative Biological Activity

The following table summarizes the comparative biological activity of BPPb with other related peptides:

| Peptide | Source | Primary Action | K_i (C-domain) | K_i (N-domain) |

|---|---|---|---|---|

| BPPb | Snake Venom | ACE Inhibition | 30 nM | 8 µM |

| Angiotensin II | Human | ACE Inhibition | 4 µM | Poor |

| Kassinin | Frog Skin | NK-3 Receptor Agonist | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.